2-(4-Chloro-2-nitrophenyl)ethan-1-amine
Overview
Description
2-(4-Chloro-2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of phenylethylamine, featuring a chloro and nitro substituent on the benzene ring
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine are not well-studied. It is known that the compound can undergo transamination under the action of ω-transaminase to form an imine . This reaction is a key step in the metabolism of many biologically important compounds.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known to undergo transamination reactions with ω-transaminase, forming an imine . This suggests that it may interact with enzymes and other biomolecules in the cell, potentially influencing their function.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well understood. It is known to undergo transamination reactions with ω-transaminase , suggesting that it may be involved in amino acid metabolism or other related metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chloroacetophenone followed by reduction and amination. One common method includes:
Nitration: 4-Chloroacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-2-nitroacetophenone.
Reduction: The nitro group of 4-chloro-2-nitroacetophenone is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-2-nitrophenylethanone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: 2-(4-Chloro-2-aminophenyl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Chloro-2-nitrosophenyl)ethan-1-amine or this compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethan-1-amine: Lacks the chloro substituent, resulting in different chemical properties and reactivity.
2-(4-Chloro-2-nitrophenyl)ethanol: Contains a hydroxyl group instead of an amine group, leading to different applications and biological activity.
1-(4-Chloro-2-nitrophenyl)ethanone:
Uniqueness
2-(4-Chloro-2-nitrophenyl)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the benzene ring, which can significantly influence its chemical behavior and interactions with other molecules. This dual substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQZOISWBWFQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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